4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide is a synthetic organic compound characterized by a pyrimidine ring with specific substitutions, including a chloro group and a trifluoromethyl group. The compound features an amide linkage to a methyl-substituted benzamide, which contributes to its potential biological activity. The compound is identified by the CAS number 1073160-19-6 and has a molecular formula of CHClFNO, with a molecular weight of 330.69 g/mol .
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide can be classified under:
The synthesis of 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide typically involves a multi-step process. A common synthetic route includes:
The synthesis may involve various reaction conditions such as temperature control, solvent selection, and the use of catalysts to optimize yield and purity. Industrial methods might incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and reduce environmental impact.
The molecular structure of 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide features:
Key structural data includes:
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide can undergo several types of chemical reactions:
Reagents used in these reactions may include:
The mechanism of action for 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl and chloro groups enhances its binding affinity and selectivity towards these targets, while the amide linkage contributes to stability and facilitates interactions with biological molecules .
Key physical properties include:
Relevant chemical properties include:
These properties are essential for understanding the compound's behavior in various environments and its potential applications in research .
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide has several scientific applications:
Pyrimidine-based scaffolds serve as privileged structural motifs in kinase inhibitor development due to their exceptional capacity for mimicking purine interactions within ATP-binding pockets. The planar, electron-deficient nature of the pyrimidine ring enables specific hydrogen bonding with kinase hinge regions while providing versatile synthetic handles for strategic functionalization. These characteristics are exemplified in 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide, where the pyrimidine core positions key substituents for optimal target engagement. Molecular modeling studies reveal that pyrimidine derivatives achieve approximately 40% higher binding affinity compared to non-heterocyclic counterparts in kinase targets like FAK and c-Met, attributed to their complementary electrostatic surfaces and conformational rigidity [4] [5]. The scaffold's bioisosteric relationship with adenine nucleotides facilitates competitive ATP displacement, establishing pyrimidines as indispensable frameworks in modern kinase therapeutics [8].
Table 1: Key Pyrimidine-Based Kinase Inhibitors in Clinical Development
Compound | Target Kinases | Structural Features | Development Status |
---|---|---|---|
Reference Standard (e.g., TAE-226) | FAK, c-Met | Dichlorophenyl-pyrimidine | Phase II (historical) |
4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide analog | FAK, VEGFR | Chloro-trifluoromethyl pyrimidine | Preclinical |
Related Pyrimidine Inhibitor A | PDGFR, Src | Dimethylaminocyclopentyl-pyrimidine | Phase I |
Related Pyrimidine Inhibitor B | EGFR, HER2 | Anilino-pyrimidine | Approved |
This compound exhibits deliberate structural homology to established FAK/c-Met inhibitors through its conserved 2-anilino-5-substituted pyrimidine architecture. The molecular blueprint features: (1) A pyrimidine ring serving as the central hinge-binding element; (2) A chloro substituent at the 4-position enabling covalent interactions or serving as a synthetic handle for further derivatization; and (3) A trifluoromethyl group at the 5-position inducing strategic steric and electronic perturbations. Crucially, the N-methylbenzamide moiety at the 2-amino position mirrors TAE-226's critical solvent-front interaction domain, facilitating deep pocket penetration into the hydrophobic regions adjacent to the ATP site [4]. Computational superposition analyses demonstrate <1.0 Å RMSD in pyrimidine core alignment with TAE-226 when bound to FAK's DFG-out conformation, explaining shared target specificity. The compound's trifluoromethyl group extends toward the gatekeeper residue (Met1190 in c-Met), creating favorable van der Waals contacts (-3.2 kcal/mol stabilization energy) while its chloro substituent occupies a small hydrophobic subpocket inaccessible to larger groups [3] [4].
The strategic placement of chloro and trifluoromethyl substituents on the pyrimidine ring confers multifaceted advantages in kinase binding interactions:
Electron-Withdrawing Effects: Trifluoromethyl's strong -I effect (σ₁ = 0.43) polarizes the pyrimidine ring, enhancing hydrogen bond acceptance at N1 and N3 atoms (bond strength increase ~40%) while reducing electron density at C2 and C4 to facilitate nucleophilic displacement in SNAr reactions [5] [8]. Quantum mechanical calculations indicate a 15-20% increase in molecular dipole moment compared to methyl analogs, strengthening electrostatic complementarity with kinase active sites.
Steric Optimization: The chloro group (van der Waals radius: 1.75Å) occupies a tight hydrophobic cleft adjacent to the hinge region, while the bulkier trifluoromethyl group (radius: 2.24Å) extends toward solvent-exposed areas, balancing steric occupancy and ligand desolvation penalties. Mutagenesis studies confirm that trifluoromethyl's -CF₃ group contributes -1.8 kcal/mol binding energy through fluorine-mediated hydrophobic interactions with conserved valine residues (Val 848 in FAK) [6].
Metabolic Stabilization: Trifluoromethyl's inert C-F bonds confer exceptional resistance to cytochrome P450 oxidation (t₁/₂ increase >3-fold vs methyl analogs), addressing a critical limitation in first-generation inhibitors. Chloro substituents further reduce aromatic ring oxidation potential by lowering electron density at ortho/para positions [3] [7].
Table 2: Physicochemical Impact of Key Substituents in Pyrimidine-Based Inhibitors
Substituent | Electrostatic Potential (au) | Hydrophobicity (logP contribution) | Van der Waals Volume (ų) | Target Interaction |
---|---|---|---|---|
-Cl (4-position) | -0.21 | +0.71 | 19.5 | Hydrophobic subpocket occlusion |
-CF₃ (5-position) | -0.38 | +0.88 | 38.7 | Solvent-front hydrophobic contact |
-CH₃ (reference) | -0.12 | +0.52 | 23.7 | Weaker hydrophobic interaction |
-OCH₃ (reference) | -0.29 | -0.02 | 28.9 | Hydrogen bonding capacity |
Comparative SAR studies demonstrate that chloro/trifluoromethyl-pyrimidine hybrids exhibit up to 25-fold higher potency (IC₅₀ = 7.3 nM against FAK) versus des-chloro analogs, validating the indispensability of these substituents [3] [7]. The chloro group's synthetic versatility further enables late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig) or amination reactions, facilitating rapid SAR exploration without scaffold reengineering [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9